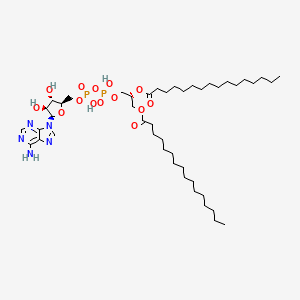
Tiapamil
Vue d'ensemble
Description
Tiapamil, également connu sous le nom de diméditiapramine, est un antagoniste du calcium ou un bloqueur des canaux calciques. Il s'agit d'un médicament expérimental qui n'a jamais été commercialisé. This compound a été décrit comme un agent anti-angineux et présente des propriétés d'anti-arythmiques . Ces médicaments sont utilisés pour traiter les battements cardiaques anormalement rapides ou irréguliers, tels que la fibrillation auriculaire, le flutter auriculaire et la tachycardie supraventriculaire .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du tiapamil impliquent la préparation de ses intermédiaires clés et du produit final. Les méthodes de production industrielle ne sont pas bien documentées, car le this compound reste un médicament expérimental. La synthèse implique généralement les étapes suivantes :
Formation du cycle dithiane : Cette étape implique la réaction de matières premières appropriées pour former la structure cyclique dithiane.
Réactions de substitution : Le cycle dithiane subit des réactions de substitution pour introduire les groupes fonctionnels nécessaires.
Assemblage final : Le produit final est assemblé en combinant le cycle dithiane substitué avec d'autres fragments moléculaires par diverses réactions chimiques.
Analyse Des Réactions Chimiques
Tiapamil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le cycle dithiane peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir les sulfoxydes et les sulfones en cycle dithiane.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont les formes oxydées ou réduites du this compound et ses dérivés substitués .
Applications de la recherche scientifique
This compound a été largement étudié pour son utilisation potentielle dans le traitement des arythmies cardiaques et de l'angine de poitrine. Il a montré des effets prometteurs dans le traitement de ces affections sans nombre des effets secondaires associés à d'autres antagonistes du calcium comme le vérapamil . La recherche a également exploré son utilisation potentielle comme agent antihypertenseur . De plus, les propriétés vasodilatatrices du this compound ont été étudiées pour leurs effets sur les performances myocardiques chez les patients atteints de maladie coronarienne .
Mécanisme d'action
This compound agit comme un bloqueur des canaux calciques en inhibant les canaux calciques lents dans les cellules musculaires cardiaques et lisses . Cette inhibition réduit l'afflux d'ions calcium, entraînant une diminution de la contraction musculaire et une vasodilatation. Les cibles moléculaires du this compound comprennent les canaux calciques de type L, qui sont responsables des courants calciques lents dans ces cellules . En bloquant ces canaux, le this compound peut traiter efficacement les arythmies et l'angine de poitrine .
Applications De Recherche Scientifique
Tiapamil has been extensively investigated for its potential use in treating cardiac arrhythmias and angina pectoris. It has shown promising effects in treating these conditions without many of the side effects associated with other calcium antagonists like verapamil . Research has also explored its potential use as an antihypertensive agent . Additionally, this compound’s vasodilator properties have been studied for their effects on myocardial performance in patients with coronary artery disease .
Mécanisme D'action
Tiapamil acts as a calcium channel blocker by inhibiting the slow calcium channels in cardiac and smooth muscle cells . This inhibition reduces the influx of calcium ions, leading to a decrease in muscle contraction and vasodilation. The molecular targets of this compound include the L-type calcium channels, which are responsible for the slow calcium currents in these cells . By blocking these channels, this compound can effectively treat arrhythmic conditions and angina pectoris .
Comparaison Avec Des Composés Similaires
Tiapamil est similaire à d'autres bloqueurs des canaux calciques comme le vérapamil et le diltiazem. Il possède des propriétés uniques qui le rendent distinct :
Diltiazem : Comme le this compound, le diltiazem est utilisé pour traiter l'angine de poitrine et les arythmies.
D'autres composés similaires incluent la nifédipine et l'amlodipine, qui sont également des bloqueurs des canaux calciques utilisés pour traiter les affections cardiovasculaires .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROUQTNYPCANTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57010-32-9 (hydrochloride) | |
| Record name | Tiapamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10205620 | |
| Record name | Tiapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57010-31-8 | |
| Record name | Tiapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57010-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiapamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiapamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ONY823T4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol](/img/structure/B1196387.png)




![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)

![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)






